Methods
The synthesis of JM-1232-d3 involves several intricate steps typical of isoindoline derivatives. The initial phases often include the formation of the isoindoline core through cyclization reactions involving appropriate precursors. This process may utilize various catalysts and solvents to optimize yield and purity.
Technical Details
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis and to characterize the final product .
Structure
The molecular structure of JM-1232-d3 features a characteristic isoindoline framework, which includes a fused benzene and pyrrole ring system. This structural arrangement contributes to its unique pharmacological properties.
Data
Molecular formula: C₁₃H₁₁N (for JM-1232). The addition of deuterium in the d3 variant indicates isotopic labeling, which can be used for tracing studies in pharmacokinetics or metabolic pathways .
Reactions
JM-1232-d3 participates in various chemical reactions that are typical for isoindoline derivatives. These may include electrophilic aromatic substitutions and nucleophilic additions, which can modify its pharmacological properties.
Technical Details
The reactivity profile is influenced by the presence of functional groups within its structure. For example, reactions with electrophiles can lead to the introduction of substituents that may enhance or alter its anesthetic effects .
Process
The mechanism by which JM-1232-d3 exerts its effects involves modulation of neurotransmitter systems, particularly through interaction with gamma-aminobutyric acid A receptors. By binding to these receptors, JM-1232-d3 enhances synaptic inhibition, leading to sedative effects similar to those observed with benzodiazepines.
Data
In experimental models, JM-1232-d3 has demonstrated significant hypnotic effects when administered in conjunction with other anesthetics like propofol. The combination has shown supra-additive effects, indicating that lower doses can achieve enhanced sedation compared to individual drug administration .
Physical Properties
JM-1232-d3 is characterized by its high solubility in water, making it suitable for intravenous administration. Its melting point and boiling point have not been extensively reported but are critical for formulation development.
Chemical Properties
The compound exhibits stability under physiological conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its chemical stability is essential for ensuring efficacy during storage and administration .
Scientific Uses
JM-1232-d3 holds promise in various scientific applications, particularly in anesthesia and intensive care settings. Its ability to enhance sedation while potentially reducing recovery times makes it a candidate for further clinical trials. Additionally, its unique mechanism may provide insights into new therapeutic approaches for managing sedation during surgical procedures or critical care .
JM-1232(-) is chemically designated as (3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one [8]. This molecular configuration features a stereospecific R-configuration at the C3 position, which is essential for its pharmacological activity. The compound's molecular formula is C₂₄H₂₇N₃O₂, with a molar mass of 389.49 g/mol [2] [8]. Its structural complexity arises from the fusion of an isoindolin-1-one core with a phenyl-substituted cyclopentane ring and a 4-methylpiperazine carboxamide moiety, creating a three-dimensional architecture optimized for receptor interaction.
Pharmacologically, JM-1232(-) functions as a benzodiazepine receptor agonist that modulates γ-aminobutyric acid type A (GABAₐ) receptors, enhancing synaptic inhibition in the central nervous system [4] [6]. Despite its functional similarity to benzodiazepines, JM-1232(-) exhibits distinct binding characteristics that contribute to its unique efficacy profile. Preclinical studies demonstrate potent sedative-hypnotic effects mediated through the positive allosteric modulation of GABAergic neurotransmission, resulting in neuronal hyperpolarization and reduced excitability [4].
Table 1: Fundamental Chemical Characteristics of JM-1232(-)
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₄H₂₇N₃O₂ | [8] |
Molecular Weight | 389.49 g/mol | [8] |
CAS Registry Number | 1013427-48-9 | [8] |
Stereochemistry | (3R)-absolute configuration | [8] |
Therapeutic Classification | Nonbenzodiazepine hypnotic/sedative | [2] |
JM-1232(-) belongs to the isoindolin-1-one derivative class, structurally differentiated from classical benzodiazepines by its tricyclic framework that lacks the characteristic benzene-diazepine backbone [2] [4]. The compound's isoindolin-1-one core is fused with a cyclopentane ring, creating a rigid polycyclic system that positions the phenyl substituent and acetylpiperazine side chain in optimal spatial orientation for receptor engagement [2]. This structural innovation confers selective binding to benzodiazepine sites on GABAₐ receptors while avoiding the receptor subtype promiscuity associated with traditional benzodiazepines.
The significance of this classification lies in JM-1232(-)'s ability to provide benzodiazepine-like pharmacological effects without the structural liabilities that often lead to adverse effects, including excessive sedation, cognitive impairment, and abuse potential [4] [6]. Molecular modeling studies indicate that the compound's binding affinity stems from specific interactions between its carbonyl groups and histidine residues in the α-subunit of GABAₐ receptors, while the phenyl ring engages in π-π stacking with aromatic residues in the binding pocket [4]. This precise molecular recognition underlies its efficacy as a hypnotic agent with a potentially improved safety profile.
A defining characteristic of JM-1232(-) is its exceptional water solubility, which distinguishes it from many lipophilic sedative-hypnotics that require organic solvents for formulation [4] [6]. This property arises from the presence of multiple hydrogen-bond accepting sites (carbonyl and tertiary amine groups) and the protonatable nitrogen atoms within the piperazine ring, which enhance aqueous dissolution across physiological pH ranges. The compound's solubility exceeds 50 mg/mL in aqueous solutions, enabling formulation without lipid emulsions or organic cosolvents that often contribute to adverse reactions [4].
The compound exists as a crystalline solid under standard conditions, with physicochemical stability supporting pharmaceutical development. Its log P (partition coefficient) is estimated at approximately 2.3, indicating balanced lipophilicity-hydrophilicity properties that facilitate both aqueous solubility and blood-brain barrier penetration [6]. The presence of the polar carboxamide linkage between the isoindolinone core and the piperazine moiety significantly contributes to this balance, enabling rapid distribution to the central nervous system following intravenous administration while maintaining sufficient solubility for aqueous formulation.
Table 2: Physicochemical Profile of JM-1232(-)
Property | Characteristic | Significance | |
---|---|---|---|
Water Solubility | >50 mg/mL | Enables aqueous intravenous formulation | [4] |
log P (Estimated) | ~2.3 | Balanced CNS penetration/solubility | [6] |
pKa (Piperazine N) | ~7.9 (predicted) | Partial ionization at physiological pH | [4] |
Solid Form | Crystalline solid | Pharmaceutical processing stability | [1] |
The development of JM-1232(-) exemplifies targeted molecular design in sedative-hypnotic pharmacology, emerging from systematic efforts to overcome formulation and pharmacokinetic limitations of existing anesthetic agents. Its evolution reflects decades of research into GABAergic modulation through novel chemotypes, positioning it as a significant advancement in perioperative medicine. The compound's journey from discovery to clinical investigation illustrates the intersection of medicinal chemistry innovation and unmet therapeutic needs in anesthesia practice.
JM-1232(-) was discovered and developed by Japanese pharmaceutical company Maruishi Pharmaceutical Co. Ltd., founded in 1888 and headquartered in Osaka [3] [7]. The compound emerged from Maruishi's focused research program on perioperative medicines during the early 2000s, specifically targeting water-soluble sedatives with rapid onset and offset profiles [3] [7]. Maruishi's research team, led by Kanamitsu and colleagues, first reported the synthesis and pharmacological characterization of JM-1232(-) in 2007, demonstrating its superior water solubility and hypnotic potency relative to existing benzodiazepines [4] [6].
Patent protection for JM-1232(-) was secured through European Patent EP1566378 ("Isoindoline Derivative"), granted in August 2012 and assigned exclusively to Maruishi Pharmaceutical Co. Ltd. [2] [5]. This intellectual property covers the compound's core structure as an isoindoline derivative with specific substitutions at the 3-position, including the critical 2-(4-methylpiperazinyl)-2-oxoethyl moiety essential for GABAₐ receptor activity [5]. The patent established Maruishi's commercial rights to the compound and its development under the internal code MR04A3, which was subsequently used in early human trials [4] [6].
Table 3: Key Patents and Intellectual Property Related to JM-1232(-)
Patent/Application | Title/Subject | Assignee | Priority Date | |
---|---|---|---|---|
EP1566378 | Isoindoline Derivative | Maruishi Pharmaceutical | 2003-02-17 | [5] |
US10869876B2 | Rocuronium Preparation | Maruishi Pharmaceutical | 2014-06-30 | [9] |
Various National | Dexmedetomidine Transdermal Patches | Maruishi Pharmaceutical | 2011-2016 | [5] |
The discovery of JM-1232(-) represents the culmination of extensive structure-activity relationship (SAR) studies within the isoindolin-1-one chemical class. Early research into isoindoline derivatives as GABAₐ modulators began with the identification of the core scaffold's potential to engage benzodiazepine binding sites without the 1,4-benzodiazepine structure [4]. Systematic optimization focused on enhancing water solubility while preserving CNS activity, leading to the introduction of polar substituents at the 3-position of the isoindolinone ring [4] [6].
Critical SAR insights demonstrated that:
These structural refinements produced JM-1232(-) as the lead candidate, exhibiting approximately 10-fold greater potency than earlier derivatives in rodent hypnosis models [4]. The compound's progression into clinical development marked a significant milestone in sedative research, with Phase I human trials confirming its hypnotic efficacy and hemodynamic stability [4] [6]. The ongoing exploration of isoindolin-1-one derivatives continues to build upon this foundation, with deuterated analogs like JM-1232-d3 (CAS 701304-22-5) emerging as research tools for pharmacokinetic and metabolic studies [1].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: